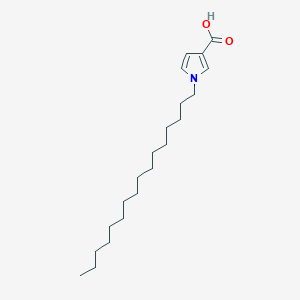
1-Hexadecyl-1H-pyrrole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexadecyl-1H-pyrrole-3-carboxylic acid is a synthetic organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This particular compound is characterized by a hexadecyl group attached to the nitrogen atom of the pyrrole ring and a carboxylic acid group at the 3-position of the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hexadecyl-1H-pyrrole-3-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of hexadecylamine with pyrrole-3-carboxylic acid under acidic conditions. The reaction typically requires a catalyst, such as iron(III) chloride, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hexadecyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The hexadecyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require reagents like alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms .
Applications De Recherche Scientifique
1-Hexadecyl-1H-pyrrole-3-carboxylic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-hexadecyl-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s hexadecyl group enhances its lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function .
Comparaison Avec Des Composés Similaires
- 1-Hexadecyl-1H-pyrrole-3-carboxylic acid methyl ester
- This compound ethyl ester
- This compound propyl ester
Uniqueness: this compound is unique due to its specific combination of a long alkyl chain (hexadecyl group) and a carboxylic acid functional group. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and the ability to form specific interactions with biological molecules .
Propriétés
Numéro CAS |
127754-15-8 |
|---|---|
Formule moléculaire |
C21H37NO2 |
Poids moléculaire |
335.5 g/mol |
Nom IUPAC |
1-hexadecylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C21H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-22-18-16-20(19-22)21(23)24/h16,18-19H,2-15,17H2,1H3,(H,23,24) |
Clé InChI |
OUBUOYZCCFZXLK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCN1C=CC(=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14287315.png)
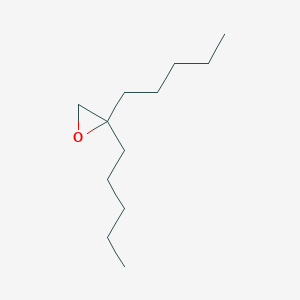
![Ethyl 5-[2-(methoxycarbonyl)phenoxy]furan-2-carboxylate](/img/structure/B14287334.png)
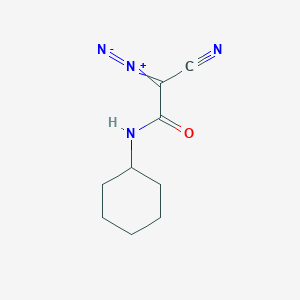
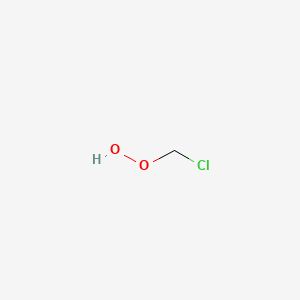
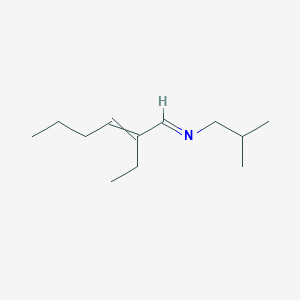
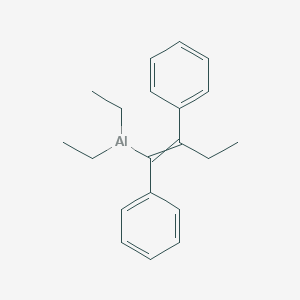
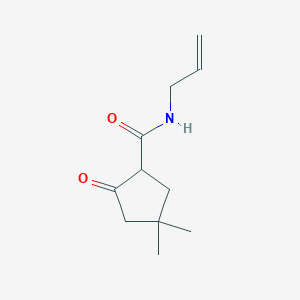

![3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate](/img/structure/B14287370.png)
![Methyl 2-{4-ethenyl-2-hydroxy-6-[(3-hydroxy-2-methylpropanoyl)oxy]-3-(3-hydroxyprop-1-en-2-yl)-4-methylcyclohexyl}prop-2-enoate](/img/structure/B14287375.png)
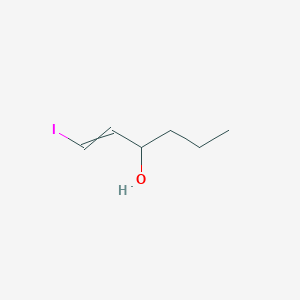

![Benzeneacetic acid, 2-[(phenylamino)carbonyl]-](/img/structure/B14287398.png)
